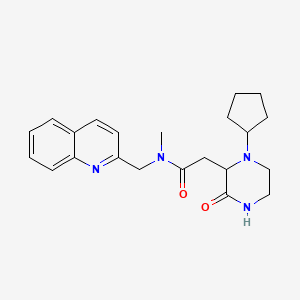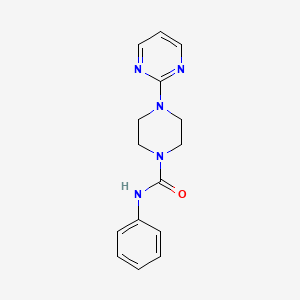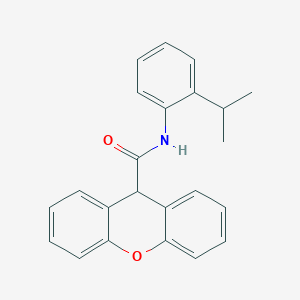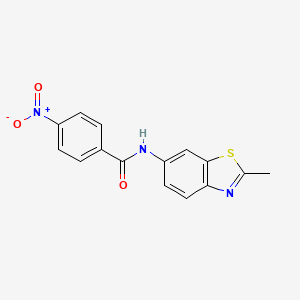
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide, also known as CP-724,714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was originally developed as a potential cancer therapy, specifically for non-small cell lung cancer (NSCLC), but has also shown promise in other types of cancer.
Mecanismo De Acción
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide works by binding to the EGFR, a receptor that is overexpressed in many types of cancer. By inhibiting the activity of this receptor, 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide for lab experiments is its specificity for the EGFR. This makes it a useful tool for studying the role of this receptor in cancer growth and progression. However, one limitation is that it may not be effective in all types of cancer, and may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide. One area of interest is the development of combination therapies that include 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide and other cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide treatment. Additionally, further research is needed to fully understand the mechanisms of action of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide and its potential for use in other types of cancer.
Métodos De Síntesis
The synthesis of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide involves several steps, starting with the reaction of 2-quinolinylmethylamine with N-methyl-2-bromoacetamide to form an intermediate. The intermediate is then reacted with cyclopentanone to form the final product, 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated efficacy in various types of cancer, including NSCLC, breast cancer, and head and neck cancer.
Propiedades
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(15-17-11-10-16-6-2-5-9-19(16)24-17)21(27)14-20-22(28)23-12-13-26(20)18-7-3-4-8-18/h2,5-6,9-11,18,20H,3-4,7-8,12-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBZJHLOYOSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)CC3C(=O)NCCN3C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5636975.png)
![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
![3-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636978.png)
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)

![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5636998.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5637007.png)

![8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)
![(3S*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637036.png)
![4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5637046.png)

